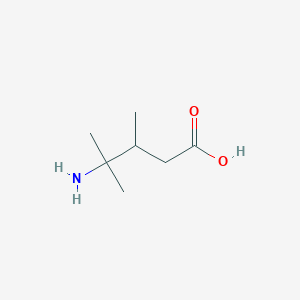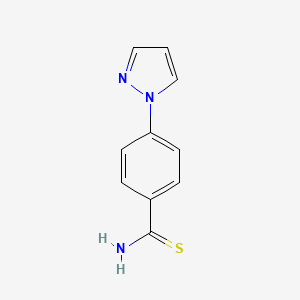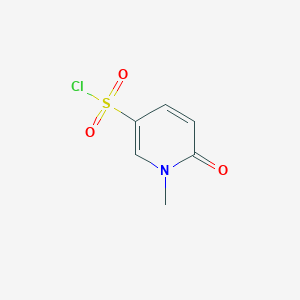
4-Amino-3,4-dimethylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylpentanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halides for substitution reactions. The conditions typically involve controlled temperatures and the presence of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-3,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a modulator of specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Amino-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a modulator of enzyme activity, influencing various biochemical processes. For example, it may interact with amino acid receptors or enzymes involved in metabolic pathways, leading to changes in cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-3,4-dimethylpentanoic acid include:
- 3-Amino-4,4-dimethylpentanoic acid
- 3,4-Dimethylpentanoic acid
- 2-Amino-4,4-dimethylpentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(4-6(9)10)7(2,3)8/h5H,4,8H2,1-3H3,(H,9,10) |
Clave InChI |
ZZMZDTZMZSFQSA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)



amine](/img/structure/B13611459.png)



